REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([C:19]2[CH:24]=[C:23]([F:25])[C:22]([F:26])=[C:21]([F:27])[CH:20]=2)=[CH:4][CH:5]=[C:6]2[C:15]=1[CH2:14][CH2:13][C:12]1[CH:11]=[C:10]([CH2:16][CH2:17][CH3:18])[CH:9]=[CH:8][C:7]2=1.BrN1C(=O)CCC1=O.O>C1C=CC=CC=1>[F:1][C:2]1[C:3]([C:19]2[CH:24]=[C:23]([F:25])[C:22]([F:26])=[C:21]([F:27])[CH:20]=2)=[CH:4][CH:5]=[C:6]2[C:15]=1[CH:14]=[CH:13][C:12]1[CH:11]=[C:10]([CH2:16][CH2:17][CH3:18])[CH:9]=[CH:8][C:7]2=1
|
Name
|
8-fluoro-2-propyl-7-(3,4,5-trifluorophenyl)-9,10-dihydrophenanthrene
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(=CC=C2C=3C=CC(=CC3CCC12)CCC)C1=CC(=C(C(=C1)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
AIBN
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux temperature
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the organic layer was then separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with toluene
|
Type
|
WASH
|
Details
|
was then washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous solution of sodium chloride, before being dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
the whole crude product was dissolved in ethyl acetate
|
Type
|
ADDITION
|
Details
|
5% palladium/carbon (wet) was then added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred in an autoclave under a hydrogen pressure of 4 Kg/cm2
|
Type
|
STIRRING
|
Details
|
After 5 hours stirring at room temperature
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration through celite
|
Type
|
CUSTOM
|
Details
|
the solvent was then removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography (hexane)
|
Type
|
CUSTOM
|
Details
|
recrystallized 3 times from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC=C2C=3C=CC(=CC3C=CC12)CCC)C1=CC(=C(C(=C1)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |